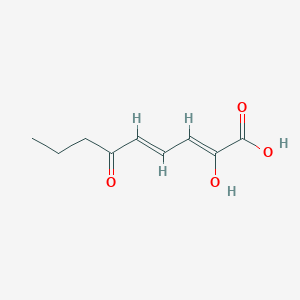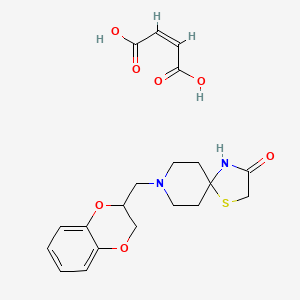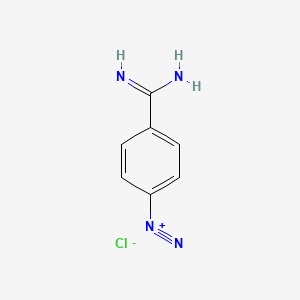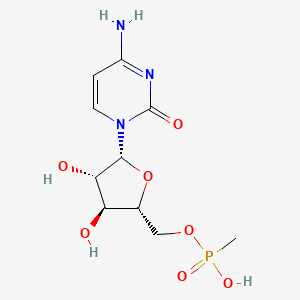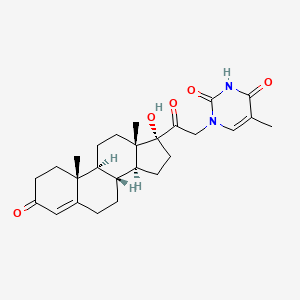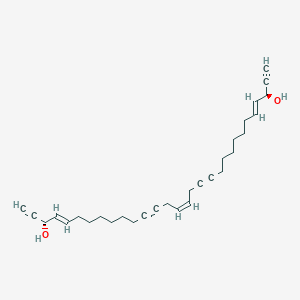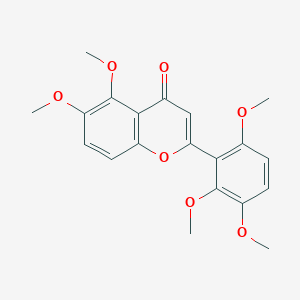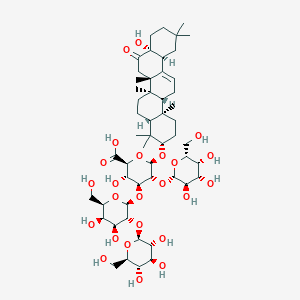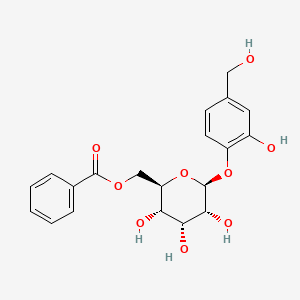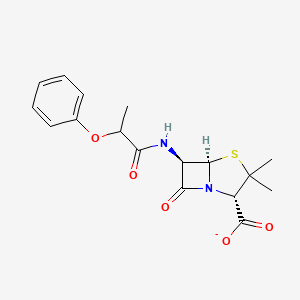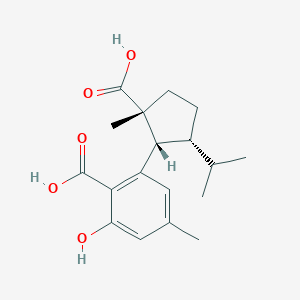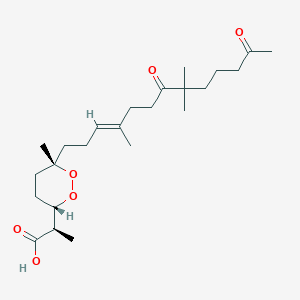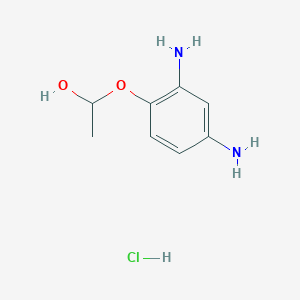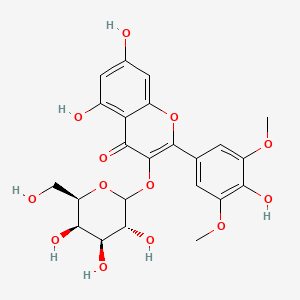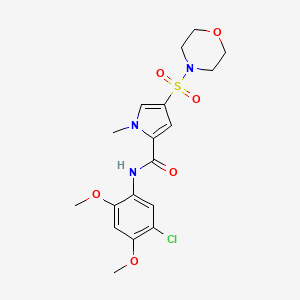
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
1. Cannabinoid Receptor Interactions
Research conducted by Landsman et al. (1997) and Shim et al. (2002) investigated the interactions of compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, with the human cannabinoid CB1 receptor. These studies provided insight into the role of such compounds as inverse agonists in cannabinoid receptor systems, which is crucial for understanding their potential therapeutic applications in conditions influenced by these receptors (Landsman et al., 1997); (Shim et al., 2002).
2. Synthesis and Evaluation in Chemical Compounds
Several studies, such as those by Hirota et al. (1978), Thomas et al. (2016), and Fatima et al. (2013), have focused on the synthesis and evaluation of chemical compounds incorporating N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These research efforts contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Hirota et al., 1978); (Thomas et al., 2016); (Fatima et al., 2013).
3. Development of Analytical Methods
Research by Laganà et al. (2002) involved the development of analytical methods for the determination of various compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, in environmental samples. This research is significant for monitoring and controlling the presence of these compounds in the environment (Laganà et al., 2002).
4. Studies in Molecular and Medicinal Chemistry
A variety of studies, including those by Pojer and Rae (1972), Srivastava et al. (2007), and Kato et al. (1992), have explored the synthesis and molecular interactions of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These studies provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Pojer & Rae, 1972); (Srivastava et al., 2007); (Kato et al., 1992).
Propriétés
Nom du produit |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide |
|---|---|
Formule moléculaire |
C18H22ClN3O6S |
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide |
InChI |
InChI=1S/C18H22ClN3O6S/c1-21-11-12(29(24,25)22-4-6-28-7-5-22)8-15(21)18(23)20-14-9-13(19)16(26-2)10-17(14)27-3/h8-11H,4-7H2,1-3H3,(H,20,23) |
Clé InChI |
VLPRMMGHNKGZLN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



